3-amino-1-(4-phenylphenyl)propan-1-ol
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Overview
Description
3-amino-1-(4-phenylphenyl)propan-1-ol is a chemical compound with the molecular formula C15H17NO. It is characterized by the presence of an amino group, a biphenyl group, and a propanol group. This compound is used in various scientific research applications due to its unique properties and potential for innovation.
Scientific Research Applications
3-amino-1-(4-phenylphenyl)propan-1-ol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-phenylphenyl)propan-1-ol typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reduction of a nitro-biphenyl compound followed by the addition of a propanol group under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-phenylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-phenylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The biphenyl group provides structural stability and hydrophobic interactions, while the propanol group can participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylpropan-1-ol: Lacks the biphenyl group, resulting in different chemical and biological properties.
4-Amino-1-biphenyl-4-ylbutan-1-ol: Contains an additional carbon in the propanol chain, affecting its reactivity and applications.
3-Amino-1-biphenyl-4-ylbutan-1-ol: Similar structure but with variations in the propanol chain length.
Uniqueness
3-amino-1-(4-phenylphenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl group enhances its stability and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-amino-1-(4-phenylphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRJXVVOHHZITG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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